![molecular formula C18H22N2O5 B2521826 2-Oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid CAS No. 2287332-08-3](/img/structure/B2521826.png)
2-Oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as SPUC or Spiro-β-lactam, and it is a member of the spirocyclic β-lactam family of compounds.
Mécanisme D'action
The mechanism of action of SPUC is not fully understood. However, it is thought to inhibit bacterial cell wall synthesis by binding to the penicillin-binding proteins (PBPs) in the bacterial cell wall. This leads to the disruption of cell wall synthesis and eventual cell death.
Biochemical and physiological effects:
SPUC has been shown to exhibit a number of biochemical and physiological effects. In addition to its antibacterial activity, SPUC has been shown to exhibit anti-inflammatory and analgesic effects. It has also been shown to exhibit antitumor activity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of SPUC is its potent antibacterial activity against a wide range of bacterial strains, including antibiotic-resistant strains. However, one of the limitations of SPUC is its relatively low solubility in water, which can make it difficult to work with in some laboratory settings.
Orientations Futures
There are a number of future directions for research on SPUC. One area of research is the development of new antibiotics based on the structure of SPUC. Another area of research is the investigation of the anti-inflammatory and analgesic effects of SPUC, which could have potential applications in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of SPUC and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of SPUC is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 1,6-diaminohexane with phenyl isocyanate to form a urea intermediate. This intermediate is then treated with ethyl chloroformate to form a carbamate intermediate. The final step involves the reaction of this intermediate with 2-oxo-5-undecenoic acid to form SPUC.
Applications De Recherche Scientifique
SPUC has been extensively studied for its potential applications in biomedical research. One of the primary applications of SPUC is in the development of new antibiotics. Studies have shown that SPUC exhibits potent antibacterial activity against a wide range of bacterial strains, including antibiotic-resistant strains.
Propriétés
IUPAC Name |
2-oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c21-15-10-18(14(11-19-15)16(22)23)6-8-20(9-7-18)17(24)25-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGJVXAXGNHMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NCC2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521747.png)
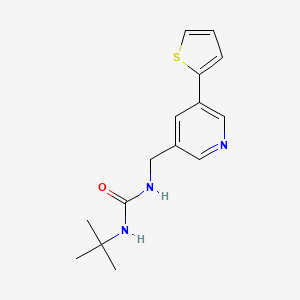
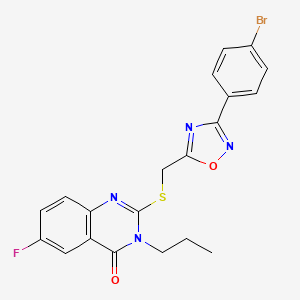

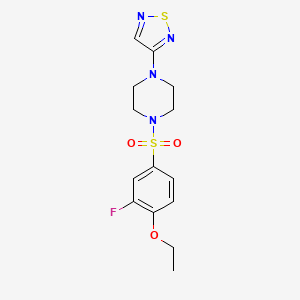
![methyl 4-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2521753.png)
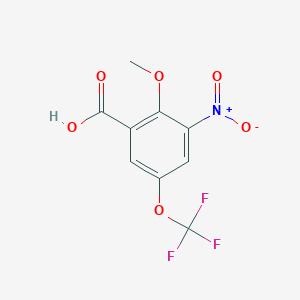

![1,3,7-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521760.png)
![(3-Chloro-4-methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2521761.png)
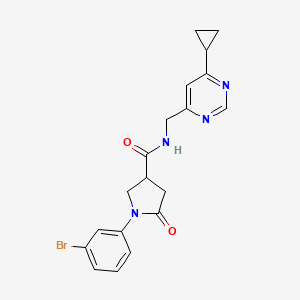
![1-[(4-Methoxyphenyl)methyl]-3-methylurea](/img/structure/B2521764.png)
![(1S,3aS,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B2521765.png)